molecular formula C19H15ClN4O5 B366296 6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 304880-67-9

6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B366296
CAS No.: 304880-67-9
M. Wt: 414.8g/mol
InChI Key: NQDCJVANUPESJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenoxy group and a chloronitrophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves multiple steps. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with 2-aminophenol to form an intermediate Schiff base. This intermediate is then reacted with 1,3-dimethyluracil under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrophenyl isocyanate
  • Phenoxy acetamide derivatives

Uniqueness

Compared to similar compounds, 6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

304880-67-9

Molecular Formula

C19H15ClN4O5

Molecular Weight

414.8g/mol

IUPAC Name

6-[2-[(2-chloro-5-nitrophenyl)methylideneamino]phenoxy]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C19H15ClN4O5/c1-22-17(25)10-18(23(2)19(22)26)29-16-6-4-3-5-15(16)21-11-12-9-13(24(27)28)7-8-14(12)20/h3-11H,1-2H3

InChI Key

NQDCJVANUPESJS-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)OC2=CC=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)OC2=CC=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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